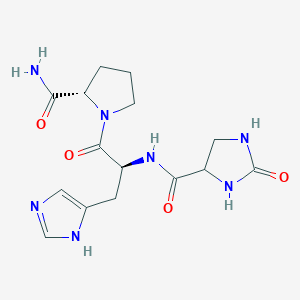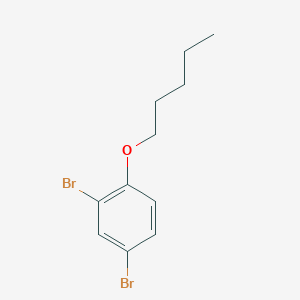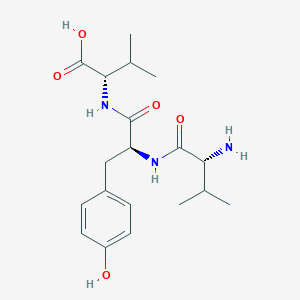![molecular formula C16H22S B14492547 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane CAS No. 63176-38-5](/img/structure/B14492547.png)
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[311]heptane is a bicyclic compound with a unique structure that includes a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the double alkylation of cyclohexane 1,3-diesters with diiodomethane can produce the desired bicyclic structure . Another method involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various biochemical reactions, influencing the compound’s activity and specificity. The bicyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Myrtanyl acetate: Another bicyclic compound with a similar core structure but different substituents.
Uniqueness
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can undergo various reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
63176-38-5 |
|---|---|
Fórmula molecular |
C16H22S |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-(phenylsulfanylmethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C16H22S/c1-16(2)13-9-8-12(15(16)10-13)11-17-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
Clave InChI |
KUHDLCHFUXXYBX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C1C2)CSC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)


![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)

![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
